molecular formula C19H15BrF3NO2 B287967 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

Katalognummer B287967
Molekulargewicht: 426.2 g/mol
InChI-Schlüssel: XKBBATJYPCVQNT-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one, also known as BTEC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BTEC is a member of the cycloheptatrienone family and has a unique chemical structure that makes it a promising candidate for further research.

Wirkmechanismus

The mechanism of action of 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed that 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one exerts its anti-cancer effects by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one may also induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects
4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one is also stable and has a long shelf life, making it ideal for long-term studies. However, 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has some limitations, including its high cost and the complex synthesis method required to produce it.

Zukünftige Richtungen

There are several future directions for research on 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential use of 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one and its potential applications in the treatment of other diseases.

Synthesemethoden

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of starting materials such as 3-(trifluoromethyl)benzaldehyde, ethylamine, and bromine. The reaction involves the formation of an intermediate compound, which is then subjected to further reactions to produce 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one. The synthesis method for 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one is complex and requires specialized equipment and knowledge of organic chemistry.

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. 4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

4-Bromo-7-(ethylamino)-2-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one

Molekularformel

C19H15BrF3NO2

Molekulargewicht

426.2 g/mol

IUPAC-Name

4-bromo-7-(ethylamino)-2-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H15BrF3NO2/c1-2-24-16-8-7-14(20)11-15(18(16)26)17(25)9-6-12-4-3-5-13(10-12)19(21,22)23/h3-11H,2H2,1H3,(H,24,26)/b9-6+

InChI-Schlüssel

XKBBATJYPCVQNT-RMKNXTFCSA-N

Isomerische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F)Br

Kanonische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.